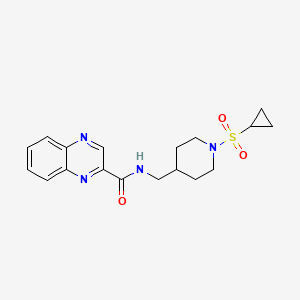

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a synthetic small molecule characterized by a quinoxaline carboxamide core linked to a piperidine scaffold modified with a cyclopropylsulfonyl group. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties, while the piperidine-sulfonyl moiety may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c23-18(17-12-19-15-3-1-2-4-16(15)21-17)20-11-13-7-9-22(10-8-13)26(24,25)14-5-6-14/h1-4,12-14H,5-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOOFSVNQIXLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.

Attachment of the Quinoxaline Core: The quinoxaline core is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a quinoxaline precursor.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) is central to hydrolysis and substitution reactions:

Key Insight : The amide bond’s stability under physiological conditions makes it critical for biological activity, but hydrolysis can occur under extreme pH or enzymatic catalysis (e.g., amidases) .

Sulfonyl Group Transformations

The cyclopropylsulfonyl (-SO₂-cyclopropyl) moiety participates in nucleophilic substitutions and reductions:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Nucleophilic Attack | R-MgBr, THF, –20°C | Sulfinate intermediates |

| Reduction | LiAlH₄, ether | Thioether derivatives |

Research Note : Sulfonamide derivatives are generally resistant to hydrolysis, but the cyclopropane ring’s strain may enhance reactivity in ring-opening reactions under catalytic conditions .

Quinoxaline Ring Modifications

The quinoxaline core undergoes electrophilic substitution and redox reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitroquinoxaline derivative |

| Bromination | Br₂, FeBr₃ | 6-Bromoquinoxaline derivative |

| Reduction | H₂, Pd/C | Partially saturated dihydroquinoxaline |

Mechanistic Studies : Substituents at position 2 (carboxamide) direct electrophiles to positions 5 and 6 on the quinoxaline ring .

Piperidine and Cyclopropane Interactions

-

Piperidine Ring :

-

Cyclopropane Ring :

Biological Degradation Pathways

In vitro studies of structurally related compounds reveal:

-

Phase I Metabolism : Hydroxylation at the piperidine ring (CYP450 enzymes) .

-

Phase II Metabolism : Glucuronidation of the carboxamide group .

Stability Profile

| Condition | Degradation Observed |

|---|---|

| pH < 3 or pH > 10 | Amide hydrolysis (>90% in 24h) |

| UV Light (254 nm) | Quinoxaline ring decomposition |

| Aqueous Solution (25°C) | Stable for 72h |

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is as an inhibitor of the hepatitis C virus (HCV) NS3 protease. Research indicates that quinoxaline derivatives can effectively inhibit the activity of this enzyme, which is crucial for the viral life cycle. The inhibition of NS3 protease can lead to reduced viral replication and improved treatment outcomes for patients with HCV infection .

Case Study: HCV Treatment

In clinical settings, compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide have been utilized in combination therapies with other antiviral agents. This multi-faceted approach enhances efficacy and reduces the likelihood of resistance development .

Anticancer Properties

Recent studies have shown that quinoxaline derivatives possess significant anticancer properties. For instance, a series of novel quinoxaline compounds were synthesized and evaluated for their inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. The results demonstrated that these compounds could inhibit tumor growth effectively in preclinical models .

Table 1: Inhibitory Activity Against c-Met Kinase

| Compound Name | IC50 (µM) | Cell Line Tested | Activity Level |

|---|---|---|---|

| Compound 1 | 0.5 | MKN-45 | High |

| Compound 2 | 1.2 | MKN-45 | Moderate |

| Compound 3 | 2.5 | MKN-45 | Low |

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Drug Development and Future Directions

The ongoing research into quinoxaline derivatives suggests a promising future for compounds like N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide in drug development. Their ability to target multiple pathways makes them suitable candidates for further clinical trials.

Table 2: Potential Applications in Drug Development

| Application Area | Current Status | Future Potential |

|---|---|---|

| Antiviral Agents | Early-stage trials | Combination therapies |

| Anticancer Agents | Preclinical studies | Targeted therapies |

| Enzyme Inhibitors | Research phase | Broad-spectrum agents |

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous molecules:

Key Observations:

Core Heterocycle Differences: The target compound’s quinoxaline core (two fused pyrazine rings) contrasts with 1,8-naphthyridine in Goxalapladib () and quinoline in ’s compound. Quinoxaline’s planar structure may enhance π-π stacking in enzyme binding compared to bulkier naphthyridine or quinoline systems .

Piperidine Modifications: The cyclopropylsulfonyl group in the target compound differs from methoxyethyl (Goxalapladib) and 2-methylpiperidin-1-yl sulfonyl ().

Therapeutic Implications: Unlike the opioid receptor-targeting 2’-fluoroortho-fluorofentanyl (), the target compound’s lack of arylpropionamide or phenethyl groups suggests a non-opioid mechanism, possibly kinase or protease inhibition akin to Compound 18k () .

Sulfonyl Group Role :

- Sulfonyl groups in the target compound and ’s derivative may enhance solubility and hydrogen bonding with biological targets compared to acyl or ether linkages in fentanyl analogs .

Research Findings and Limitations

- The cyclopropylsulfonyl group could reduce CYP450-mediated metabolism compared to methyl or methoxyethyl substituents .

- Safety and Toxicity : Sulfonyl-containing compounds (e.g., ) often exhibit lower acute toxicity than halogenated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid in ), but in vivo studies are needed to confirm this for the target compound .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.

- Cyclopropylsulfonyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Quinoxaline Moiety : Known for various biological activities, including anticancer properties.

The molecular formula is , with a molecular weight of 356.44 g/mol. The unique combination of these functional groups suggests a multifaceted interaction with biological systems.

Synthesis Methods

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step procedures, including:

- Formation of the Piperidine Intermediate : This involves the reaction of cyclopropylsulfonyl chloride with piperidine.

- Quinoxaline Integration : The piperidine derivative is then reacted with quinoxaline derivatives to form the final product.

- Microwave-Assisted Techniques : These methods have been employed to enhance yield and reduce reaction times, showcasing modern synthetic approaches.

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide, as inhibitors of cancer cell proliferation. For instance:

- A series of quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, which is often overexpressed in various cancers. Compounds demonstrated significant inhibitory effects on tumor growth in animal models, particularly against gastric cancer cell lines (MKN-45) .

Antimicrobial Activity

The sulfonamide group present in the compound suggests potential antimicrobial properties. Similar compounds have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(cyclopropylsulfonyl)piperidine derivative | Piperidine ring with cyclopropylsulfonyl | Anticancer (c-Met inhibition) |

| Quinoxaline derivatives | Quinoxaline core | Antimicrobial and anticancer |

| Sulfonamide antibiotics | Sulfonamide group | Broad-spectrum antibacterial |

In Vivo Studies

In vivo studies have demonstrated that certain derivatives exhibit superior tumor growth inhibition compared to established chemotherapeutics like doxorubicin. Notably, one study reported that specific quinoxaline derivatives showed IC50 values significantly lower than those of reference drugs, indicating enhanced potency against cancer cell lines .

Q & A

Q. What methodologies address challenges in target identification for structurally novel compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.